Cinnamyl benzoate
Overview
Description
Cinnamyl benzoate, also known as 3-phenyl-2-propen-1-yl benzoate, is an organic compound with the molecular formula C16H14O2. It is a white crystalline powder with a pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is derived from cinnamic alcohol and benzoic acid, and it is known for its antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl benzoate can be synthesized through the esterification of cinnamic alcohol with benzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Cinnamyl benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid and benzoic acid.
Reduction: It can be reduced to form cinnamyl alcohol and benzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Cinnamic acid and benzoic acid.
Reduction: Cinnamyl alcohol and benzyl alcohol.
Substitution: Various cinnamyl and benzoyl derivatives.
Scientific Research Applications
Cinnamyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and stability
Mechanism of Action
Cinnamyl benzoate exerts its effects primarily through the inhibition of sterol synthesis in fungal cells. It specifically targets the enzyme squalene epoxidase, leading to the accumulation of squalene and a decrease in ergosterol levels. This disruption in sterol synthesis compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth .
Comparison with Similar Compounds
Cinnamyl acetate: Another ester of cinnamic alcohol, known for its fruity aroma and use in fragrances.
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a fragrance ingredient and in medicinal applications for its antiparasitic properties.
Comparison:
Cinnamyl benzoate vs. Cinnamyl acetate: Both compounds have pleasant aromas and are used in the fragrance industry. this compound has a more complex aroma profile and is also studied for its antimicrobial properties.
This compound vs. Benzyl benzoate: While both compounds are used in fragrances, benzyl benzoate is more commonly used in medicinal applications due to its antiparasitic properties.
This compound stands out due to its unique combination of pleasant aroma and antimicrobial properties, making it a valuable compound in both the fragrance industry and scientific research.
Properties
IUPAC Name |
3-phenylprop-2-enyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARVBDPGNUHYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052169 | |
Record name | 3-Phenylprop-2-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5320-75-2 | |
Record name | Cinnamyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5320-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylprop-2-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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